Methyl 4-bromo-3-oxoheptanoate Methyl 4-bromo-3-oxoheptanoate
Brand Name: Vulcanchem
CAS No.: 292056-25-8
VCID: VC14265486
InChI: InChI=1S/C8H13BrO3/c1-3-4-6(9)7(10)5-8(11)12-2/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H13BrO3
Molecular Weight: 237.09 g/mol

Methyl 4-bromo-3-oxoheptanoate

CAS No.: 292056-25-8

Cat. No.: VC14265486

Molecular Formula: C8H13BrO3

Molecular Weight: 237.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-3-oxoheptanoate - 292056-25-8

Specification

CAS No. 292056-25-8
Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
IUPAC Name methyl 4-bromo-3-oxoheptanoate
Standard InChI InChI=1S/C8H13BrO3/c1-3-4-6(9)7(10)5-8(11)12-2/h6H,3-5H2,1-2H3
Standard InChI Key IYHYMBHPJIWZDT-UHFFFAOYSA-N
Canonical SMILES CCCC(C(=O)CC(=O)OC)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 4-bromo-3-oxoheptanoate features a seven-carbon aliphatic chain with a ketone group at the third position, a bromine atom at the fourth position, and a methyl ester terminus. The molecular structure is defined by the following characteristics:

PropertyValue
Molecular formulaC8H13BrO3C_8H_{13}BrO_3
Molecular weight237.09 g/mol
CAS Registry292056-25-8
Purity (commercial)≥95%
Functional groupsKetone, ester, bromide

The bromine atom introduces electrophilic reactivity, while the ketone and ester groups participate in condensation and nucleophilic acyl substitution reactions.

Synthetic Methodologies

Bromination-Esterification Cascade

The most efficient route involves a two-step microreactor-based synthesis adapted from Wang et al. :

  • Bromination of diketene:

    • Reactants: Diketene + bromine in ethyl acetate.

    • Conditions: -5°C, 16 s residence time in a polytetrafluoroethylene microreactor.

    • Yield: 96.3% for methyl 4-bromo-3-oxobutanoate .

  • Esterification extension:

    • Methanol is introduced to elongate the carbon chain, forming the heptanoate derivative.

    • Post-reaction purification via rectification recovers solvents and isolates the product .

This method minimizes side reactions such as over-bromination or ester hydrolysis, which are common in batch reactors.

Alternative Pathways

  • Grignard addition: Reaction of methyl 3-oxoheptanoate with bromine in the presence of PBr3_3 yields the bromide.

  • Enolate bromination: Deprotonation of the ketone using LDA followed by bromine quenching provides moderate yields (65–75%) .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom undergoes SN2S_N2 reactions with nucleophiles (e.g., amines, thiols), enabling carbon-heteroatom bond formation. For example:
R-Br+NH3R-NH2+HBr\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr}
This reactivity is exploited in synthesizing β-amino ketones for pharmaceutical applications.

Keto-Enol Tautomerism

The ketone group facilitates enolization under basic conditions, forming enolates that participate in aldol condensations. This property is critical for constructing cyclic frameworks in natural product synthesis .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Methyl 4-bromo-3-oxoheptanoate is a precursor to:

  • Anticancer agents: Brominated ketones inhibit proteasome activity in multiple myeloma cells.

  • Antiviral compounds: Incorporated into protease inhibitors targeting viral replication machinery .

Case Study: BTK Inhibitor Development

A 2023 study utilized methyl 4-bromo-3-oxoheptanoate to synthesize a fluorine-18-labeled Bruton’s tyrosine kinase (BTK) inhibitor for PET imaging. The bromine atom was replaced with 18F^{18}\text{F} via isotopic exchange, demonstrating the compound’s versatility in radiopharmaceuticals .

Future Directions

Green Chemistry Innovations

  • Solvent-free synthesis: Ionic liquids or mechanochemical methods could reduce ethyl acetate usage.

  • Catalytic bromination: Transition metal catalysts (e.g., CuBr2_2) may enhance selectivity and yield .

Expanding Biomedical Applications

Ongoing research explores its use in:

  • Bioconjugation: Labeling proteins via bromine-thiol interactions.

  • Polymer chemistry: Synthesizing biodegradable polyesters with tunable thermal properties.

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